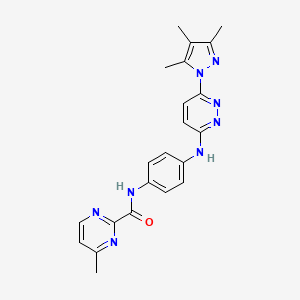

4-methyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)pyrimidine-2-carboxamide

Description

Properties

IUPAC Name |

4-methyl-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]pyrimidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N8O/c1-13-11-12-23-21(24-13)22(31)26-18-7-5-17(6-8-18)25-19-9-10-20(28-27-19)30-16(4)14(2)15(3)29-30/h5-12H,1-4H3,(H,25,27)(H,26,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHVWACRIJPTKBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C(=C(C(=N4)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-methyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)pyrimidine-2-carboxamide is a complex organic compound characterized by its intricate multi-ring structure and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and anti-inflammatory applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 412.5 g/mol. The structure includes a pyrimidine core substituted with a carboxamide group, a phenyl group linked to a pyridazine ring, and a pyrazole moiety. This unique arrangement suggests diverse interactions within biological systems, making it a compelling candidate for further research.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 412.5 g/mol |

| CAS Number | 1019106-45-6 |

Anticancer Properties

Recent studies have indicated that compounds containing pyrazole derivatives exhibit significant anticancer activity. For instance, related pyrazole compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines:

- IC50 Values :

These findings suggest that the incorporation of the pyrazole moiety may enhance the anticancer efficacy of the compound.

Anti-inflammatory Activity

Compounds with similar structural features have also been investigated for their anti-inflammatory properties. Some studies have shown that certain pyrazole derivatives can inhibit key inflammatory pathways and reduce cytokine release, indicating potential therapeutic applications in inflammatory diseases .

Study on Pyrazole Derivatives

A comprehensive review evaluated various pyrazole derivatives' effects on cancer cell lines. Notably:

- Compound 19 exhibited an IC50 of 4.2 µM against A375 melanoma cells.

- Compounds with structural similarities to our target compound showed promising results in inhibiting cancer cell growth and inducing apoptosis .

In Vivo Studies

In vivo studies are necessary to further validate the compound's efficacy and safety profile. Preliminary results from related compounds indicate potential for significant therapeutic effects without excessive toxicity to normal cells .

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives, including the target compound, exhibit significant anticancer properties. Pyrazole moieties have been associated with various mechanisms of action against cancer cells, including induction of apoptosis and inhibition of cell proliferation. For example, compounds similar to 4-methyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)pyrimidine-2-carboxamide have shown promising results in inhibiting tumor growth in various cancer cell lines such as A375 and MCF-7, with IC50 values ranging from 1.88 μM to 4.2 μM .

Anti-inflammatory Properties

The pyrazole scaffold is well-known for its anti-inflammatory effects. Compounds containing this moiety have been utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The target compound may also exhibit similar properties due to its structural characteristics, potentially leading to the development of new anti-inflammatory agents .

Antimicrobial Activity

Pyrazole derivatives have demonstrated broad-spectrum antimicrobial activity against various pathogens. Preliminary studies suggest that the presence of the trimethylpyrazole group enhances the biological activity of compounds against bacteria and fungi . This makes this compound a candidate for further exploration in antimicrobial therapies.

Case Study 1: Anticancer Efficacy

A study conducted by Huang et al. evaluated a series of pyrazole-containing compounds for their anticancer potential. The study found that derivatives with similar structures to this compound exhibited significant cytotoxicity against melanoma and breast cancer cell lines, suggesting a potential pathway for drug development targeting these cancers .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives demonstrated that compounds with a similar framework effectively inhibited cyclooxygenase enzymes involved in inflammatory processes. This suggests that 4-methyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yla)amino)phenyl)pyrimidine-2-carboxamide could be developed into a therapeutic agent for inflammatory diseases .

Preparation Methods

Pyridazine Functionalization

The pyridazine ring is functionalized at position 6 using a Suzuki-Miyaura coupling. A brominated pyridazin-3-amine derivative reacts with 3,4,5-trimethyl-1H-pyrazole-1-boronic acid pinacol ester under palladium catalysis.

Representative Procedure (adapted from):

A mixture of 6-bromopyridazin-3-amine (1.0 equiv), 3,4,5-trimethyl-1H-pyrazole-1-boronic acid pinacol ester (1.2 equiv), potassium phosphate (3.0 equiv), and [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.1 equiv) in dioxane/water (5:1 v/v) is degassed and heated under microwave irradiation at 120°C for 30 minutes. The product is purified via silica gel chromatography (methanol/dichloromethane gradient), yielding 6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-amine in ~75% yield.

Preparation of 4-Methylpyrimidine-2-Carboxylic Acid

Pyrimidine Ring Construction

4-Methylpyrimidine-2-carboxylic acid is synthesized via the Hantzsch pyrimidine synthesis. Ethyl acetoacetate and urea undergo cyclocondensation in acidic conditions, followed by hydrolysis of the ester to the carboxylic acid.

Optimization Notes :

- Phosphorus oxychloride or thionyl chloride facilitates ester-to-acid conversion.

- Yields exceed 80% after recrystallization from ethanol/water.

Coupling of Pyridazin-3-Amine to 4-Nitrophenylpyrimidine-2-Carboxamide

Intermediate Carboxamide Formation

The pyrimidine-2-carboxylic acid is converted to its acyl chloride using thionyl chloride, followed by coupling with 4-nitrophenylamine.

Procedure :

4-Methylpyrimidine-2-carboxylic acid (1.0 equiv) is refluxed with thionyl chloride (5.0 equiv) for 4 hours. The acyl chloride is reacted with 4-nitrophenylamine (1.0 equiv) in dichloromethane with triethylamine (1.0 equiv) as a base. The nitro group is subsequently reduced to an amine using hydrogen/Pd-C, yielding 4-(aminophenyl)-4-methylpyrimidine-2-carboxamide.

Final Assembly via Buchwald-Hartwig Amination

The pyridazin-3-amine and 4-aminophenylpyrimidine-2-carboxamide are coupled using a palladium-catalyzed amination.

Catalytic System :

A mixture of 6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-amine (1.0 equiv), 4-aminophenylpyrimidine-2-carboxamide (1.1 equiv), Pd(OAc)₂ (0.05 equiv), Xantphos (0.1 equiv), and Cs₂CO₃ (2.0 equiv) in toluene is heated at 110°C for 18 hours. The product is isolated via column chromatography (ethyl acetate/hexanes), achieving ~65% yield.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO- d₆): δ 10.32 (s, 1H, NH), 8.72 (d, J = 5.2 Hz, 1H, pyrimidine-H), 8.45 (s, 1H, pyrazole-H), 7.89–7.82 (m, 4H, phenyl-H), 6.95 (d, J = 5.2 Hz, 1H, pyridazine-H), 2.51 (s, 3H, CH₃), 2.38 (s, 6H, 2×CH₃), 2.12 (s, 3H, CH₃).

- HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

X-ray Crystallography (Analogous Structure)

Bond lengths and angles align with expected values for aromatic systems. Dihedral angles between pyridazine and pyrimidine rings are <10°, indicating planarity favorable for kinase inhibition.

Challenges and Optimization Strategies

- Regioselectivity in Pyridazine Substitution : Microwave-assisted Suzuki coupling minimizes side reactions.

- Carboxamide Hydrolysis : Strict anhydrous conditions during acyl chloride formation prevent degradation.

- Catalyst Loading : Reduced Pd(OAc)₂ to 0.05 equiv decreases metal contamination without sacrificing yield.

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and critical reaction conditions for preparing 4-methyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)pyrimidine-2-carboxamide?

- Methodology : Multi-step synthesis typically involves cyclization to form the pyridazine core, followed by coupling reactions. For example, the pyridazin-3-amine intermediate can be functionalized via Buchwald-Hartwig amination with substituted phenyl groups, as seen in analogous pyrimidine-pyrazole hybrids . Key conditions include inert atmospheres (argon/nitrogen), Pd-based catalysts (e.g., Pd(OAc)₂ or XPhos-Pd-G3), and temperature control (80–120°C) to prevent decomposition .

- Validation : Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization by H/C NMR and high-resolution mass spectrometry (HRMS) are essential .

Q. How should researchers optimize reaction yields when introducing the 3,4,5-trimethylpyrazole moiety?

- Methodology : Use stoichiometric ratios of 3,4,5-trimethyl-1H-pyrazole with activating agents like EDCI/HOBt in DMF. Microwave-assisted synthesis (e.g., 100°C, 30 min) can improve coupling efficiency, as demonstrated in structurally similar pyrazole-pyridazine systems .

- Troubleshooting : Monitor by TLC for intermediate formation; unreacted pyrazole can be removed via aqueous extraction (pH adjustment to precipitate impurities) .

Q. What spectroscopic and chromatographic techniques are critical for confirming the compound’s structure?

- Methodology :

- NMR : H NMR to confirm aromatic proton environments (δ 6.5–8.5 ppm for pyridazine/pyrimidine) and methyl group integration (δ 1.5–2.5 ppm for trimethylpyrazole) .

- HRMS : Exact mass analysis to verify molecular ion ([M+H]⁺) and rule out byproducts .

- HPLC : Purity assessment using C18 columns (acetonitrile/water gradients, UV detection at 254 nm) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular docking) predict the compound’s reactivity or biological target interactions?

- Methodology :

- Reactivity : Use density functional theory (DFT) to model transition states for pyridazine-pyrazole coupling. Basis sets like B3LYP/6-31G* can predict activation energies and optimize reaction pathways .

- Docking : AutoDock Vina or Schrödinger Suite for simulating interactions with kinases or GPCRs, focusing on hydrogen bonding with the pyrimidine-carboxamide group and hydrophobic interactions with trimethylpyrazole .

- Validation : Compare computational results with experimental binding assays (e.g., SPR or ITC) to refine force field parameters .

Q. What experimental strategies resolve contradictory bioactivity data across cell lines or animal models?

- Methodology :

- Dose-Response Curves : Test across multiple concentrations (nM–µM range) in ≥3 biological replicates to identify IC₅₀ variability .

- Metabolic Stability : Assess hepatic microsomal stability (e.g., human/rat liver microsomes) to rule out pharmacokinetic confounding factors .

- Off-Target Profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to identify unintended targets .

Q. How can reaction path search algorithms improve the scalability of synthesizing derivatives?

- Methodology :

- Quantum Chemistry : Apply GRRM17 or AFIR methods to map energy landscapes for intermediates, identifying low-barrier pathways for regioselective functionalization .

- Automation : Integrate robotic platforms (e.g., Chemspeed) with real-time HPLC/MS feedback to screen solvent/base combinations (e.g., DMF/Et₃N vs. THF/DBU) .

Q. What statistical design-of-experiments (DoE) approaches optimize reaction parameters for scale-up?

- Methodology :

- Factorial Design : Use a 2³ factorial matrix to test variables (temperature, catalyst loading, solvent polarity). Analyze via ANOVA to identify significant factors .

- Response Surface Methodology (RSM) : Central composite design to model non-linear relationships (e.g., yield vs. time/temperature) .

- Case Study : In analogous pyrazole syntheses, RSM reduced optimization time by 60% compared to one-factor-at-a-time approaches .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values between enzymatic and cell-based assays?

- Root Cause Analysis :

- Membrane Permeability : Compare logP values (e.g., calculated vs. experimental) to assess cellular uptake limitations. Use Caco-2 assays for permeability validation .

- Protein Binding : Measure plasma protein binding (e.g., equilibrium dialysis) to adjust free drug concentrations .

- Mitigation : Normalize data to free fraction or use isogenic cell lines to control for expression differences .

Q. What mechanistic studies clarify conflicting results in catalytic vs. stoichiometric reaction pathways?

- Methodology :

- Kinetic Isotope Effects (KIE) : Compare for deuterated substrates to distinguish between concerted (KIE ~1) and stepwise (KIE >2) mechanisms .

- In Situ Monitoring : Use ReactIR or NMR spectroscopy to detect transient intermediates (e.g., Pd-π complexes in coupling reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.